

Interpreting the Vibrational Landscape of 1-Nitro-4-phenylethynyl-benzene: A Comparative Guide

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Compound of Interest

Compound Name: **1-Nitro-4-phenylethynyl-benzene**

Cat. No.: **B155261**

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For researchers, scientists, and professionals in drug development, understanding the molecular structure of novel compounds is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique for elucidating the functional groups present within a molecule. This guide provides a comparative analysis of the IR spectrum of **1-Nitro-4-phenylethynyl-benzene**, offering insights into its characteristic vibrational frequencies with supporting data from related compounds.

The molecular structure of **1-Nitro-4-phenylethynyl-benzene** incorporates several key functional groups that give rise to a unique and interpretable IR spectrum. These include the aromatic nitro group (-NO₂), the internal alkyne (carbon-carbon triple bond, -C≡C-), and the two phenyl rings. By dissecting the IR spectrum, we can pinpoint the characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.

Comparative Analysis of IR Absorption Data

The interpretation of the IR spectrum of **1-Nitro-4-phenylethynyl-benzene** is strengthened by comparing its spectral features with those of structurally related molecules. This comparative approach allows for a more confident assignment of the observed absorption bands. The table below summarizes the key IR absorption peaks for **1-Nitro-4-phenylethynyl-benzene** and compares them with nitrobenzene, 4-nitrophenylacetylene, and diphenylacetylene.

Functional Group	Vibrational Mode	1-Nitro-4-phenylethynyl-benzene (cm ⁻¹)[1][2][3]	Nitrobenzene (cm ⁻¹)[4]	4-Nitrophenyl acetylene (cm ⁻¹)	Diphenylacetylene (cm ⁻¹)
Nitro Group (-NO ₂)	Asymmetric Stretch	~1580-1591	~1550-1490	~1590	N/A
Symmetric Stretch		~1335-1345	~1355-1315	~1340	N/A
Alkyne (-C≡C-)	Stretch	~2215	N/A	~2210	~2200-2230
Aromatic Ring (C-H)	Stretch	~3106, 3082	~3100-3000	~3100-3000	~3100-3000
Aromatic Ring (C=C)	Stretch	~1591, 1510, 1494	~1600, 1585, 1475	~1600, 1515	~1600, 1490, 1440
Aromatic Ring (C-H)	Out-of-plane Bend	~858, 764, 689	~750-690	~850	~755, 690
C-N Stretch	Stretch	~1115	~850	~850	N/A

Key Interpretations:

- Nitro Group: The strong absorption bands around 1580-1591 cm⁻¹ and 1335-1345 cm⁻¹ in the spectrum of **1-Nitro-4-phenylethynyl-benzene** are characteristic of the asymmetric and symmetric stretching vibrations of the conjugated nitro group, respectively.[4] This is consistent with the spectral data for nitrobenzene and 4-nitrophenylacetylene.
- Alkyne Group: The presence of the internal alkyne is confirmed by the sharp absorption peak observed at approximately 2215 cm⁻¹.[1][3] This region is characteristic of C≡C stretching vibrations, as seen in the spectrum of diphenylacetylene. The intensity of this peak in internal alkynes is often weaker than in terminal alkynes.
- Aromatic Rings: The multiple bands in the 3100-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the two aromatic rings. The absorptions around 1600-1450 cm⁻¹

correspond to the C=C stretching vibrations within the phenyl rings. The substitution pattern on the benzene rings can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). The bands at approximately 858 cm⁻¹ (para-disubstituted ring) and 764/689 cm⁻¹ (monosubstituted ring) are indicative of the substitution patterns in **1-Nitro-4-phenylethynyl-benzene**.^[3]

- C-N Bond: The absorption around 1115 cm⁻¹ is likely associated with the C-N stretching vibration.^[1]

Experimental Protocols

The acquisition of a high-quality IR spectrum for a solid sample like **1-Nitro-4-phenylethynyl-benzene** can be achieved using standard techniques such as the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method:

- Sample Preparation: A small amount of the solid sample (typically 1-2 mg) is finely ground in an agate mortar and pestle.
- Mixing: Approximately 100-200 mg of dry KBr powder is added to the ground sample, and the two are intimately mixed.
- Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.

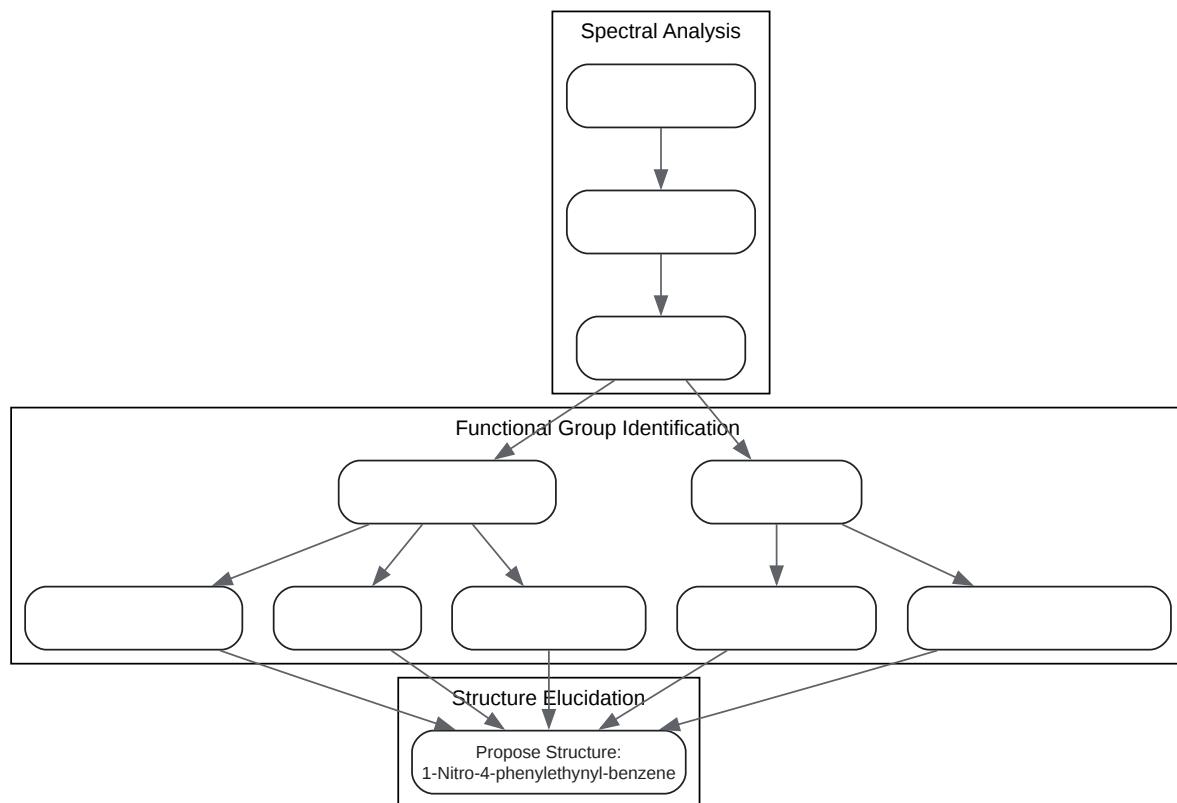
Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

- Background Collection: A background spectrum is collected with the ATR crystal clean and uncovered.
- Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

- Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal surface.
- Spectral Acquisition: The IR spectrum of the sample is then recorded. The evanescent wave that penetrates a shallow depth into the sample from the ATR crystal provides the spectral information.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for identifying the functional groups of an unknown compound, such as **1-Nitro-4-phenylethynyl-benzene**, from its IR spectrum.



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